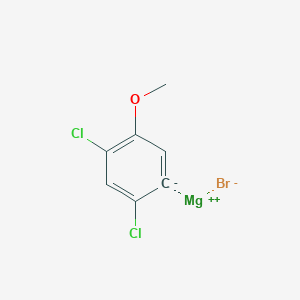
2,6-Dichloro-3-methylbenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H5Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions and a methyl group at the 3 position. This compound is used in various chemical synthesis processes due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dichloro-3-methylbenzoyl chloride can be synthesized through the chlorination of 3-methylbenzoyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions. The reaction proceeds as follows:
C8H7ClO+Cl2→C8H5Cl2O+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction is carried out in a chlorination reactor where 3-methylbenzoyl chloride is continuously fed and reacted with chlorine gas. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
2,6-Dichloro-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form 2,6-dichloro-3-methylbenzyl alcohol.
Oxidation Reactions: It can be oxidized to form 2,6-dichloro-3-methylbenzoic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: 2,6-Dichloro-3-methylbenzylamine or 2,6-Dichloro-3-methylbenzyl alcohol.
Reduction: 2,6-Dichloro-3-methylbenzyl alcohol.
Oxidation: 2,6-Dichloro-3-methylbenzoic acid.
科学的研究の応用
2,6-Dichloro-3-methylbenzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As a precursor in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: Used in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 2,6-Dichloro-3-methylbenzoyl chloride involves its reactivity towards nucleophiles. The compound acts as an electrophile due to the electron-withdrawing effects of the chlorine atoms and the carbonyl group. This makes the carbonyl carbon highly susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
- 2,6-Dichlorobenzoyl chloride
- 2,6-Difluoro-3-methylbenzoyl chloride
- 2,6-Dibromo-3-methylbenzoyl chloride
Uniqueness
2,6-Dichloro-3-methylbenzoyl chloride is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring. This specific substitution pattern imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. The compound’s unique structure allows for selective reactions and applications in various fields, making it a valuable intermediate in chemical synthesis.
特性
分子式 |
C8H5Cl3O |
|---|---|
分子量 |
223.5 g/mol |
IUPAC名 |
2,6-dichloro-3-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5Cl3O/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3 |
InChIキー |
YSCYTRYLLUERRK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)Cl)C(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


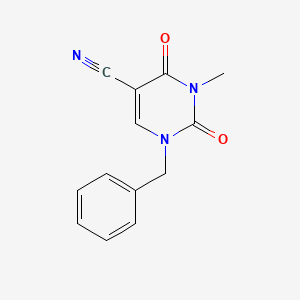

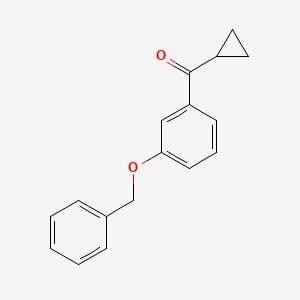
![[4-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B14883821.png)
![(1S,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14883832.png)
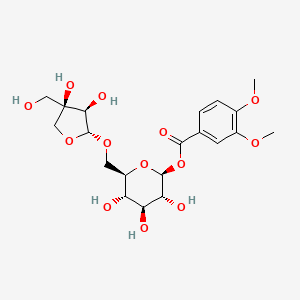
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B14883849.png)

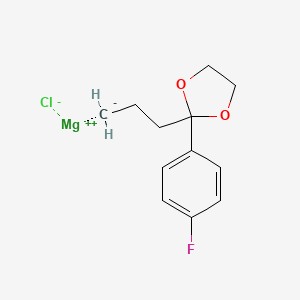

![(1S,2R,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14883864.png)
![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate](/img/structure/B14883878.png)

